molecular formula C13H9F2NO2 B7974864 2-Methyl-6-(2,4-difluorophenyl)nicotinic acid

2-Methyl-6-(2,4-difluorophenyl)nicotinic acid

Cat. No.: B7974864
M. Wt: 249.21 g/mol
InChI Key: GPPHXMZNKZZETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(2,4-difluorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a methyl group at the 2-position and a 2,4-difluorophenyl group at the 6-position of the nicotinic acid structure. Nicotinic acids are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

6-(2,4-difluorophenyl)-2-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-7-9(13(17)18)4-5-12(16-7)10-3-2-8(14)6-11(10)15/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPHXMZNKZZETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-6-(2,4-difluorophenyl)nicotinic acid may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2,4-difluorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 2-carboxy-6-(2,4-difluorophenyl)nicotinic acid, while reduction of the carboxylic acid group can produce 2-methyl-6-(2,4-difluorophenyl)nicotinyl alcohol.

Scientific Research Applications

2-Methyl-6-(2,4-difluorophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of nicotinic acid derivatives with biological targets.

    Medicine: This compound has potential therapeutic applications due to its structural similarity to other bioactive nicotinic acid derivatives.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2,4-difluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The presence of the 2,4-difluorophenyl group can enhance its binding affinity to certain receptors or enzymes. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-phenylpyridine: Lacks the fluorine atoms, which may result in different biological activity.

    2-Methyl-6-(2,4-dichlorophenyl)nicotinic acid: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.

    2-Methyl-6-(2,4-difluorophenyl)pyridine: Similar structure but lacks the carboxylic acid group, leading to different chemical properties.

Uniqueness

The presence of both the 2,4-difluorophenyl group and the carboxylic acid group in 2-Methyl-6-(2,4-difluorophenyl)nicotinic acid makes it unique. The fluorine atoms can influence the compound’s electronic properties and reactivity, while the carboxylic acid group provides a site for further functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.